tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate
Description
tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1, an amino group at position 4, and a chloro substituent at position 6. This scaffold combines a partially saturated quinoline ring with functional groups that enhance steric bulk (tert-butyl) and reactivity (amino and chloro).
Properties
IUPAC Name |
tert-butyl 4-amino-6-chloro-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-8-9(15)4-5-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNONDAZGXGVBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Michael–Michael Addition Cascade
The three-component reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate provides a robust framework for constructing tetrahydroquinoline cores. As demonstrated by Palanimuthu et al., di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane facilitate Boc protection of 4-amino-3-chlorophenol intermediates, achieving 92.5% yield under ambient conditions. Subsequent coupling with 7-methoxy-4-chloroquinoline-6-carboxamide in dimethyl sulfoxide (DMSO) at 60–98°C forms the tetrahydroquinoline backbone via nucleophilic aromatic substitution.
Reaction Optimization Table
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Base | Triethylamine | 92.5 | |
| Solvent | Dichloromethane | 92.5 | |
| Temperature | 25°C (Boc protection) | 92.5 | |
| Coupling Agent | Cesium Carbonate | 91.1 |
Lewis Acid-Catalyzed Cyclization
Comparative studies by Algerian researchers highlight the efficacy of AlCl₃ and Cu(OTf)₂ in promoting Povarov reactions for tetrahydroquinolines. For 2,4-substituted derivatives, AlCl₃ in acetonitrile at 78°C for 4 hours achieves 74% yield with >98:2 diastereoselectivity, whereas Cu(OTf)₂ extends reaction times to 7 hours but maintains comparable yields. These conditions are adaptable to 6-chloro-substituted analogs by substituting benzaldehydes with chloroacetaldehyde equivalents.
Stepwise Synthesis via Boc Protection and Deprotection
Boc Protection of Amine Intermediates
The patent CN104876864A details a scalable route starting with 4-amino-3-chlorophenol. Treatment with Boc₂O (1.83 equiv) and triethylamine (2.11 equiv) in dichloromethane for 4 hours affords (2-chloro-4-hydroxyphenyl) tert-butyl carbamate in 92.5% yield. Critical to this step is the exclusion of moisture, as competing hydrolysis reduces yields to 41.2% when diethylamine substitutes triethylamine.
Quinoline Coupling and Deprotection
Coupling the Boc-protected intermediate with 7-methoxy-4-chloroquinoline-6-carboxamide requires cesium carbonate in DMSO at elevated temperatures (60–98°C, 8–12 hours). Post-reaction aqueous workup isolates the coupled product, which undergoes HCl-mediated Boc deprotection in methanol to yield the final amine hydrochloride salt (91.1% yield).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc), 3.82 (s, 3H, OCH₃), 6.30–8.73 (m, aromatic and NH).
- MS (ESI): m/z 282.77 [M+H]⁺.
Catalytic Systems and Reaction Kinetics
Base-Catalyzed Knoevenagel Condensation
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) accelerates Knoevenagel condensation between ethyl cyanoacetate and aldehydes, forming α,β-unsaturated intermediates that undergo aza-Michael addition with 2-alkenyl anilines. This cascade strategy reduces reaction steps but requires precise stoichiometric control to minimize polycyclic byproducts.
Solvent and Temperature Effects
Polar aprotic solvents like DMSO enhance nucleophilicity in coupling reactions, while dichloromethane optimizes Boc protection kinetics. Elevated temperatures (>60°C) are critical for overcoming activation barriers in quinoline substitutions but risk decomposition above 100°C.
Regioselective Functionalization Challenges
Chlorine Substituent Directivity
The 6-chloro group’s electronic effects dictate regioselectivity during cyclization. Meta-directing properties favor C-4 amidation over ortho/para positions, as confirmed by NMR analysis of isolated intermediates.
Steric Hindrance from tert-Butyl Groups
Boc protection introduces steric bulk that necessitates prolonged reaction times for complete deprotection. Microwave-assisted deprotection (100°C, 30 minutes) offers a potential solution, though literature validation remains pending.
Applications and Derivatives
While direct applications of tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate are understudied, structural analogs exhibit pesticidal and anticancer activities. Functionalization at the 4-amino position with sulfonamides or acyl groups could enhance bioavailability, as seen in lenvatinib intermediates.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) protecting group in this compound undergoes acid-mediated cleavage to yield the free amine. Common conditions include:
- Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours .
- Hydrochloric acid (HCl) in dioxane (4M) for 12–24 hours .
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA/DCM (1:1) | 0°C → 25°C, 2 hr | 4-Amino-6-chloro-1,2,3,4-tetrahydroquinoline | 85–90% |
This reaction is critical for accessing the primary amine intermediate for further functionalization .
Acylation Reactions
The primary amine reacts with acylating agents to form amides or carbamates:
- Methyl chloroformate in DCM with NaOH yields methyl carbamate derivatives .
- Acetic anhydride in DCM with triethylamine (TEA) forms acetylated products .
Example Reaction:
| Acylating Agent | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl chloroformate | NaOH (1N) | DCM/H₂O | tert-Butyl 4-(methoxycarbonylamino)-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate | 48% |
Nucleophilic Substitution at the Chlorine
The 6-chloro substituent participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:
- Buchwald–Hartwig amination with Pd catalysts and ligands (e.g., Xantphos) for aryl amine coupling.
- Suzuki–Miyaura coupling with boronic acids under Pd(OAc)₂ catalysis .
Example Reaction:
| Catalyst System | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Benzylamine | 100°C, 12 hr | tert-Butyl 4-amino-6-(benzylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate | 62% |
Reductive Amination
The primary amine engages in reductive amination with aldehydes or ketones:
Example Reaction:
| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH | tert-Butyl 4-(methylamino)-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate | 75% |
Cyclization Reactions
The tetrahydroquinoline core undergoes intramolecular cyclization under acidic or thermal conditions:
- Microwave-assisted heating (150°C) in aqueous media forms fused heterocycles .
- Acid catalysis (H₂SO₄) promotes ring contraction/expansion .
Example Reaction:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂O, 150°C (microwave) | 6-Chloro-1,2,3,4-tetrahydroquinolin-4-one | 88% |
Coupling with Thiophene Amidines
The amine reacts with thiophene-2-carbimidothioate hydroiodide to form amidine derivatives under mild conditions :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophene-2-carbimidothioate | EtOH, 25°C, 6 hr | tert-Butyl 4-(thiophene-2-amidino)-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate | 70% |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds within the tetrahydroquinoline family exhibit significant antimicrobial properties. Tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate has shown efficacy against various bacterial pathogens. Its structural modifications allow for enhanced activity against resistant strains, making it a candidate for developing new antibiotics .
Anticancer Potential
Studies have highlighted the potential of tetrahydroquinolines in cancer therapy. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chloro group is believed to enhance the compound's interaction with biological targets involved in cancer proliferation pathways .
Synthetic Methodologies
This compound can be synthesized through various chemical reactions, including:
- Domino Reactions : These multi-step reactions facilitate the formation of complex structures from simpler precursors in a single reaction vessel. They are advantageous for synthesizing compounds like this compound due to their efficiency and reduced time requirements .
- Metal-Promoted Processes : Utilizing metals as catalysts in the synthesis can enhance yields and selectivity for desired products. This method is particularly useful for introducing functional groups that can further modify the bioactivity of the compound .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation significantly more than its non-chloro counterparts. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-6-chloro-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking a critical step in a biological pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-butyl 4-amino-6-bromo-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Structural Similarity : The bromo analog differs only in the halogen substituent (Br instead of Cl at position 6).
- Molecular Data: Property Chloro Analog (Target) Bromo Analog Molecular Formula C₁₄H₁₉ClN₂O₂ (inferred) C₁₄H₁₉BrN₂O₂ Molecular Weight ~282.77 g/mol (calculated) 327.22 g/mol CAS Number Not provided 1824468-65-6
- Key Differences: The bromo analog has a higher molecular weight due to bromine’s larger atomic mass. Reactivity: Bromo groups are more susceptible to nucleophilic substitution than chloro groups, making the bromo analog a more reactive intermediate in synthetic pathways .
4-Amino-6-chloro-1,3-benzenedisulfonamide
- Structural Similarity: Shares chloro and amino substituents but lacks the tetrahydroquinoline core. Instead, it features a benzene ring with two sulfonamide groups.
- Molecular Data: Property Target Compound 4-Amino-6-chloro-1,3-benzenedisulfonamide Molecular Formula C₁₄H₁₉ClN₂O₂ C₆H₈ClN₃O₄S₂ Molecular Weight ~282.77 g/mol 285.73 g/mol Solubility Likely low (tert-butyl enhances lipophilicity) Insoluble in water; soluble in ammonia TS
- Functional Differences: The sulfonamide groups in 4-amino-6-chloro-1,3-benzenedisulfonamide confer acidity and hydrogen-bonding capacity, making it suitable for applications like carbonic anhydrase inhibition or diuretic activity. The tetrahydroquinoline scaffold in the target compound offers a rigid, partially saturated structure, which may improve binding to hydrophobic enzyme pockets or receptors .
6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- Structural Similarity : Contains a chloro substituent and sulfonamide group but incorporates a benzothiadiazine dioxide heterocycle.
- Key Differences: The benzothiadiazine core is aromatic and planar, contrasting with the partially saturated tetrahydroquinoline ring. Pharmacological Role: Benzothiadiazine derivatives (e.g., hydrochlorothiazide) are well-known diuretics and antihypertensives, suggesting divergent applications compared to the tetrahydroquinoline carboxylate .
Research Implications
- Synthetic Utility : The tert-butyl group in the target compound enhances stability and solubility in organic solvents, facilitating its use as a synthetic intermediate.
- Pharmacological Potential: While the tetrahydroquinoline derivative’s biological activity remains uncharacterized in the evidence, structural analogs like benzothiadiazines and benzenedisulfonamides highlight the importance of halogen and amino groups in drug design .
Biological Activity
Tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate is a synthetic compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H18ClN2O2
- Molecular Weight : 282.76 g/mol
- CAS Number : 1788054-94-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can act as an allosteric modulator of G-protein-coupled receptors (GPCRs), affecting signaling pathways associated with various physiological processes.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Antimicrobial Properties
A study conducted on various tetrahydroquinoline derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10–50 µg/mL depending on the bacterial strain tested.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways and the upregulation of pro-apoptotic factors.
Q & A
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases)?
- Protocol :
- Target Selection : Use PDB structures (e.g., EGFR kinase, PDB ID: 1M17) for docking simulations.
- Software : AutoDock Vina with AMBER force fields. Key parameters: grid size 25 ų, exhaustiveness = 20 .
- Validation : Compare predicted binding energies (ΔG ~–8 kcal/mol) with experimental IC₅₀ values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
